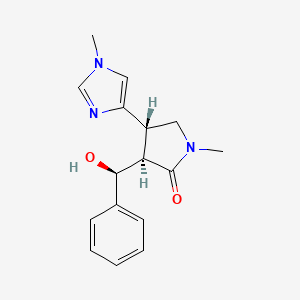
Cynometrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cynometrine is a member of imidazoles.
Applications De Recherche Scientifique
Biological Activities
Cynometrine exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that extracts from Cynometra species demonstrate significant antimicrobial properties. For instance, Cynometra iripa leaf extracts have been reported to inhibit the growth of various bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory conditions. Extracts from Cynometra iripa have been traditionally used in Ayurvedic medicine for this purpose .
- Antioxidant Activity : The antioxidant potential of this compound is notable. Studies have demonstrated that extracts from Cynometra iripa exhibit high radical scavenging activity, which is essential for combating oxidative stress .
Therapeutic Applications
The therapeutic applications of this compound are vast, with ongoing research exploring its efficacy in various medical fields:
- Pharmaceutical Development : this compound's bioactive properties make it a promising candidate for drug formulation aimed at treating infections and inflammatory diseases. Its potential as an antimicrobial agent is particularly noteworthy .
- Nanotechnology : Recent studies have investigated the use of this compound in the synthesis of green nanoparticles, which can be utilized in drug delivery systems and targeted therapy .
- Natural Product Chemistry : this compound's structural similarities to other alkaloids suggest potential applications in developing new therapeutic agents through chemical modifications .
Case Study 1: Antimicrobial Efficacy of this compound Extracts
A study evaluated the antimicrobial activity of Cynometra iripa leaf and bark extracts against several pathogenic bacteria. The results indicated that methanolic extracts exhibited higher antimicrobial activity compared to ethanolic extracts, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 mg/mL against tested strains .
Case Study 2: Anti-inflammatory Potential
In a controlled study, this compound was administered to animal models exhibiting inflammatory responses. The results showed a significant reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Table 1: Biological Activities of this compound Extracts
| Activity Type | Source | Method Used | Result |
|---|---|---|---|
| Antimicrobial | Cynometra iripa Leaf | Agar diffusion method | Inhibition against multiple strains |
| Anti-inflammatory | Animal model | Cytokine analysis | Reduced IL-1β and TNF-α levels |
| Antioxidant | Cynometra iripa Bark | DPPH scavenging assay | High radical scavenging activity |
Table 2: Extraction Yields from Different Parts of Cynometra
| Plant Part | Weight (g) | Yield (%) |
|---|---|---|
| Leaf | 200 | 14.9 |
| Bark | 100 | 5.68 |
Propriétés
Formule moléculaire |
C16H19N3O2 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
(3R,4S)-3-[(S)-hydroxy(phenyl)methyl]-1-methyl-4-(1-methylimidazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H19N3O2/c1-18-9-13(17-10-18)12-8-19(2)16(21)14(12)15(20)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,20H,8H2,1-2H3/t12-,14+,15+/m0/s1 |
Clé InChI |
UJMVRXMFOYOOMI-NWANDNLSSA-N |
SMILES |
CN1CC(C(C1=O)C(C2=CC=CC=C2)O)C3=CN(C=N3)C |
SMILES isomérique |
CN1C[C@H]([C@@H](C1=O)[C@@H](C2=CC=CC=C2)O)C3=CN(C=N3)C |
SMILES canonique |
CN1CC(C(C1=O)C(C2=CC=CC=C2)O)C3=CN(C=N3)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















